
Farnesyl Pyrophosphate-d3 Triammonium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Farnesyl Pyrophosphate-d3 Triammonium Salt is a deuterated form of Farnesyl Pyrophosphate, a key intermediate in the biosynthesis of cholesterol, ubiquinone, and dolichol. It is part of the intracellular mevalonate pathway and is essential for cell survival. This compound is used for the prenylation of several low molecular mass G proteins, including Ras .
Preparation Methods
Synthetic Routes and Reaction Conditions: Farnesyl Pyrophosphate-d3 Triammonium Salt is synthesized by the deuteration of Farnesyl Pyrophosphate. The process involves the incorporation of deuterium atoms into the molecular structure of Farnesyl Pyrophosphate. The reaction conditions typically include the use of deuterated reagents and solvents under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using deuterated reagents. The process is optimized for high yield and purity, ensuring the compound meets the required standards for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions: Farnesyl Pyrophosphate-d3 Triammonium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: It can be reduced to form simpler compounds.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of various oxidized derivatives, while reduction can yield simpler hydrocarbons.
Scientific Research Applications
Farnesyl Pyrophosphate-d3 Triammonium Salt has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound for studying metabolic pathways and reaction mechanisms.
Biology: Utilized in the study of prenylation processes in cells, particularly in the modification of G proteins.
Medicine: Investigated for its role in the biosynthesis of cholesterol and other important biomolecules.
Industry: Used in the production of deuterated compounds for various industrial applications.
Mechanism of Action
Farnesyl Pyrophosphate-d3 Triammonium Salt exerts its effects through the prenylation of proteins. Prenylation is a post-translational modification where a farnesyl group is added to a protein, facilitating its attachment to cell membranes. This process is crucial for the function of several proteins, including the Ras oncogene, which is involved in cell signaling and cancer development .
Comparison with Similar Compounds
Geranyl Pyrophosphate: Another intermediate in the mevalonate pathway, involved in the biosynthesis of terpenes and terpenoids.
Geranylgeranyl Pyrophosphate: Similar to Farnesyl Pyrophosphate but with an additional isoprene unit, used in the prenylation of different proteins.
Isopentenyl Pyrophosphate: A precursor in the biosynthesis of isoprenoids, involved in various biological processes.
Uniqueness: Farnesyl Pyrophosphate-d3 Triammonium Salt is unique due to its deuterated form, which makes it particularly useful in research applications involving stable isotope labeling. This allows for precise tracking and analysis of metabolic pathways and reaction mechanisms .
Properties
CAS No. |
1366590-48-8 |
|---|---|
Molecular Formula |
C15H28O7P2 |
Molecular Weight |
385.348 |
IUPAC Name |
[(2E,6E)-7,11-dimethyl-3-(trideuteriomethyl)dodeca-2,6,10-trienyl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C15H28O7P2/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-21-24(19,20)22-23(16,17)18/h7,9,11H,5-6,8,10,12H2,1-4H3,(H,19,20)(H2,16,17,18)/b14-9+,15-11+/i4D3 |
InChI Key |
VWFJDQUYCIWHTN-FSQVSJAASA-N |
SMILES |
CC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C |
Synonyms |
Diphosphoric Acid P-[(2E,6E)-3,7,11-Trimethyl-2,6,10-dodecatrien-1-yl-d3] Ester Ammonium Salt; (E,E)-Diphosphoric Acid Mono(3,7,11-trimethyl-2,6,10-_x000B_dodecatrienyl-d3) Ester Triammonium Salt; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


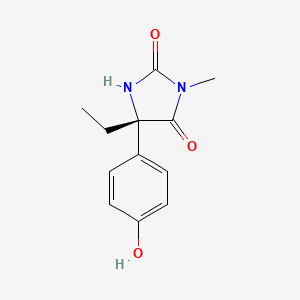
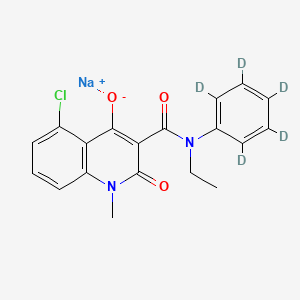
![2,4,5,6-Tetrahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B587519.png)
![(2S,4S,5R,6R)-5-acetamido-6-[(1R,2R)-3-acetyloxy-1,2-dihydroxypropyl]-4-hydroxy-2-methoxyoxane-2-carboxylic acid](/img/structure/B587520.png)
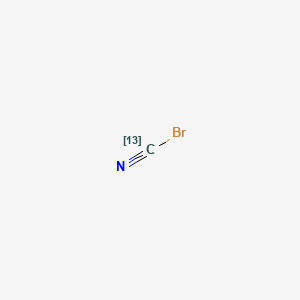
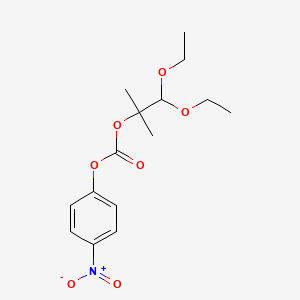
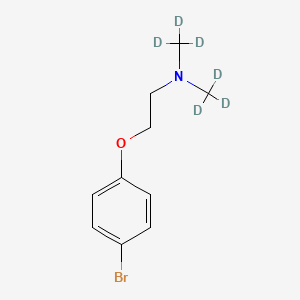
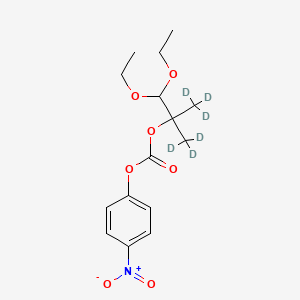
![(4E)-2-[2-(2,3-Dihydroxypropoxy)-2-oxoethyl]-9-methyldec-4-enoic acid](/img/structure/B587528.png)
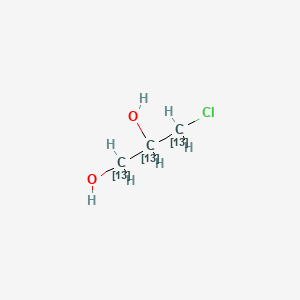
![P-[[(1S)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]-phosphonic Acid Monoethyl Ester](/img/structure/B587530.png)
